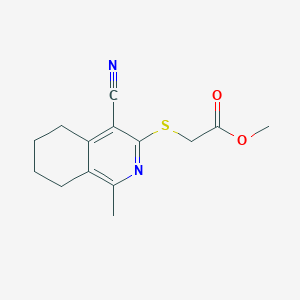
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a complex organic compound with the molecular formula C20H20N2O2S. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydroisoquinoline moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can be compared with similar compounds such as:
Methyl 2-((4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate: This compound has a phenyl group instead of a methyl group, which may result in different chemical and biological properties.
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)propanoate: This compound has a propanoate group instead of an acetate group, which may affect its reactivity and applications.
Biological Activity
Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline moiety linked to a thioacetate group, which is critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with a similar structure have shown IC50 values ranging from 0.3 to 10 µM against various cancer cell lines such as U2OS (osteosarcoma), HT29 (colon adenocarcinoma), and IMR-32 (neuroblastoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | U2OS | 5.6 |
| Similar Compound B | HT29 | 4.0 |
| Similar Compound C | IMR-32 | 3.5 |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to decreased proliferation of cancer cells .
- Cyclin-dependent Kinase 2 (CDK2) : Inhibition of CDK2 is associated with cell cycle arrest and reduced tumor growth .
The biological activity of this compound is thought to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : By inhibiting CDK2 and other cell cycle regulators, the compound prevents cancer cell proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cells.
Case Studies
Several studies have focused on the pharmacological evaluation of related compounds:
- Study on Tetrahydroisoquinolines : A series of tetrahydroisoquinoline derivatives were synthesized and tested for their cytotoxic effects against various human cancer cell lines. Results indicated that modifications at the cyano and thio groups significantly enhanced antitumor activity .
- Enzyme Inhibition Study : A detailed investigation into the inhibition of DHFR by tetrahydroisoquinoline derivatives revealed that specific structural modifications led to increased binding affinity and selectivity for the target enzyme .
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-9-10-5-3-4-6-11(10)12(7-15)14(16-9)19-8-13(17)18-2/h3-6,8H2,1-2H3 |
InChI Key |
ISMSXBULEWCSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















